molecular formula C14H15BrClNO2 B8522460 tert-butyl-5-(bromomethyl)-4-chloro-1H-indole-1-carboxylate

tert-butyl-5-(bromomethyl)-4-chloro-1H-indole-1-carboxylate

Cat. No.: B8522460
M. Wt: 344.63 g/mol
InChI Key: RKDGMJRZEYXBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-5-(bromomethyl)-4-chloro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H15BrClNO2 and its molecular weight is 344.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15BrClNO2

Molecular Weight

344.63 g/mol

IUPAC Name

tert-butyl 5-(bromomethyl)-4-chloroindole-1-carboxylate

InChI

InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-7-6-10-11(17)5-4-9(8-15)12(10)16/h4-7H,8H2,1-3H3

InChI Key

RKDGMJRZEYXBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 314 (38.1 g, 0.143 mol) in CCl4 (300 mL) at 80° C. was added NBS (30.6 g, 0.172 mol) followed by AIBN (1.2 g, 7.31 mmol), and the reaction mixture was stirred at 80° C. overnight. The cooled reaction mixture was diluted with EtOAc, and the organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/hexane gradient (2 to 20% EtOAc) to afford 16.1 g (33%) of tert-butyl-5-(bromomethyl)-4-chloro-1H-indole-1-carboxylate (316) as a white solid: NMR (400 MHz, CDCl3) δ 8.03 (d, J=8.4 Hz, 1H), 7.63 (s, 1H), 7.36 (d, J=8.4 Hz, 1H), 6.71 (d, J=3.8 Hz, 1H), 4.75 (s, 2H), 1.67 (s, 9H).
Name
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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